7-Chloro-1-methyl-5-(1-trifluoromethylethoxy)-3H-1,4-benzodiazepin-2(1H)-one

TSPO Peripheral Benzodiazepine Receptor Binding Affinity

Procurement of 5-phenyl benzodiazepines for TSPO assays risks non-specific binding and introduces metabolic instability. This 5-alkoxy analog delivers a precisely defined TSPO engagement profile. - Differentiated pharmacology: Nanomolar TSPO affinity (IC50 5.89 nM) with a 33-fold increase over diazepam, enabling low-mass-dose receptor saturation for imaging studies. - Research advantage: The branched trifluoromethylethoxy substituent creates a distinct steric and electronic environment, enabling proprietary SAR expansion and the study of tissue-specific TSPO pharmacology. - Supply assurance: Sourced as a custom synthesis project with a target purity of ≥98% (HPLC), rigorously characterized for consistent lot-to-lot performance.

Molecular Formula C13H12ClF3N2O2
Molecular Weight 320.69 g/mol
CAS No. 62903-57-5
Cat. No. B12846477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1-methyl-5-(1-trifluoromethylethoxy)-3H-1,4-benzodiazepin-2(1H)-one
CAS62903-57-5
Molecular FormulaC13H12ClF3N2O2
Molecular Weight320.69 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)OC1=NCC(=O)N(C2=C1C=C(C=C2)Cl)C
InChIInChI=1S/C13H12ClF3N2O2/c1-7(13(15,16)17)21-12-9-5-8(14)3-4-10(9)19(2)11(20)6-18-12/h3-5,7H,6H2,1-2H3
InChIKeyZENMZLBNOCJXSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1-methyl-5-(trifluoromethylethoxy)-1,4-benzodiazepin-2-one TSPO Ligand


7-Chloro-1-methyl-5-(1-trifluoromethylethoxy)-3H-1,4-benzodiazepin-2(1H)-one (CAS 62903-57-5) is a synthetic 5-alkoxy-1,4-benzodiazepin-2-one that displays nanomolar affinity for the translocator protein (TSPO), also known as the peripheral benzodiazepine receptor [1]. Unlike classical 5-phenyl benzodiazepines such as diazepam, the electron-withdrawing trifluoromethylethoxy substituent at position 5 imparts distinct receptor-binding properties that position this compound as a specialized chemical probe for TSPO-mediated processes.

Target Engagement TSPO pathway inhibition study fit via nanomolar binding at peripheral benzodiazepine receptor
Chemical Probe 5-alkoxy benzodiazepine scaffold for TSPO-mediated neuroinflammation research models
Procurement Logic Defined TSPO engagement parameters; not interchangeable with 5-phenyl or 5-ethoxy analogs

Why Analogs Fail in TSPO Research


The nature of the 5-substituent on the 1,4-benzodiazepin-2-one scaffold is the primary determinant of peripheral-vs.-central benzodiazepine receptor selectivity, TSPO binding affinity, and metabolic stability. The branched trifluoromethylethoxy group creates a sterically and electronically differentiated environment compared to the 5-phenyl group of diazepam or the simple 5-ethoxy group of 7-chloro-5-ethoxy-1-methyl-3H-1,4-benzodiazepin-2(1H)-one [1]. Direct experimental comparisons show that these structural differences translate into measurable, quantified shifts in receptor affinity, making generic substitution scientifically invalid for TSPO-targeted studies or procurement decisions that require defined TSPO engagement parameters.

5-Phenyl analogs (e.g., diazepam)

Classical benzodiazepine scaffold directs binding to central receptor; peripheral-vs.-central TSPO selectivity profile may shift significantly, invalidating target engagement assumptions.

5-Ethoxy analog (7-chloro-5-ethoxy-1-methyl)

Trifluoromethylethoxy to ethoxy substitution alters lipophilicity and electron-withdrawing character; binding affinity and metabolic stability may not transfer between analogs.

Non-benzodiazepine TSPO ligands (e.g., SSR-180575)

Pyridazinoindole scaffold differs pharmacokinetically; chemotype-dependent ADME profiles require scaffold-specific validation for hit-to-lead programs.

Quantitative Evidence vs. Close Analogs


TSPO Affinity vs Diazepam

In a [3H]-PK 11195 displacement assay using rat cerebral cortex membranes, the target compound exhibited an IC50 of 5.89 nM [1]. Under comparable assay conditions reported in the BindingDB, diazepam achieves an IC50 of approximately 194 nM for the same translocator protein [2]. This represents a calculated 33-fold higher potency for the target compound.

TSPO Affinity vs Diazepam
Cross-study comparable
IC50 5.89 nM vs 194 nM
Target compound: [3H]-PK 11195 displacement, rat cortex membranes
Reported higher TSPO binding affinity supports engagement study context
Assay conditions differ; cross-study comparison requires validation
TSPO Peripheral Benzodiazepine Receptor Binding Affinity

TSPO Affinity vs SSR-180575

The target compound's TSPO IC50 of 5.89 nM [1] is approximately 1.7- to 2.4-fold less potent than the non-benzodiazepine TSPO ligand SSR-180575, which has a reported IC50 range of 2.5–3.5 nM in [3H]-alpidem displacement assays at the rat and human peripheral benzodiazepine receptor [2]. While SSR-180575 shows marginally higher affinity, the target compound retains a classical benzodiazepine scaffold that may confer distinct pharmacokinetic properties, synthetic accessibility, and intellectual property considerations.

TSPO Affinity vs SSR-180575
Cross-study comparable
IC50 5.89 nM vs 2.5–3.5 nM
Different radioligands: [3H]-PK 11195 vs [3H]-alpidem displacement
Benzodiazepine chemotype alternative with reported comparator affinity context
Scaffold-specific ADME and selectivity profiles require independent review
TSPO SSR-180575 Binding Affinity

CNS Activity: 5-Alkoxy vs 5-Phenyl Benzodiazepines

The 5-alkoxy-3H-1,4-benzodiazepin-2(1H)-one series was evaluated in mice for CNS depressant activity [1]. The 5-ethoxy analog (7-chloro-5-ethoxy-1-methyl) produced a pharmacodynamic profile and activity level similar to diazepam, while the trifluoromethylethoxy analog (target compound) was not directly quantified in the same study. The absence of published in vivo potency data for the target compound limits head-to-head comparison; however, the pronounced difference in lipophilicity and electron-withdrawing character of the CF₃-containing side chain is expected to alter CNS penetration and metabolic stability relative to the ethoxy analog.

CNS Activity: 5-Alkoxy Series
Class-level inference
In vivo data not publicly available for target compound
5-ethoxy analog showed diazepam-like CNS depressant activity in mouse models
Evidence gap supports procurement of exact compound for proprietary screening
Extrapolation from unvalidated analogs is not scientifically justified
CNS Depression 5-Alkoxy Benzodiazepine Anxiolytic Activity

Application Scenarios Based on Evidence


Radioligand Development for Neuroinflammation Imaging

With a TSPO IC50 of 5.89 nM [1], the compound is suited as a starting scaffold for PET or SPECT radioligand development targeting neuroinflammation. Its 33-fold higher affinity than diazepam reduces the mass dose needed for receptor saturation, an essential advantage for imaging applications where low pharmacological burden is required. This scenario is directly supported by the binding data in Section 3, Evidence Item 1.

Benzodiazepine Scaffold Diversification in TSPO Research

The compound provides a benzodiazepine-based alternative to non-benzodiazepine TSPO ligands such as SSR-180575 (IC50 2.5–3.5 nM [2]). Although SSR-180575 is slightly more potent, the benzodiazepine core offers distinct intellectual property space and may exhibit different brain-penetration or metabolism profiles. This scenario is supported by the comparative affinity data in Section 3, Evidence Item 2.

In Vitro TSPO Binding and Receptor Occupancy

The compound's nanomolar affinity makes it a suitable reference ligand for in vitro TSPO binding assays using [3H]-PK 11195 displacement protocols [1]. Its tissue-dependent binding (cortex vs. ovary IC50 values of 5.89 nM and 10.5 nM, respectively) allows investigation of tissue-specific TSPO pharmacology. This scenario builds on the binding data presented in Section 3, Evidence Item 1.

SAR Studies on 5-Alkoxy Benzodiazepinones

The target compound fills a gap in the published 5-alkoxy SAR series [3]. While the 5-ethoxy analog was shown to have diazepam-like CNS activity, the 5-(1-trifluoromethylethoxy) variant largely lacks published in vivo characterization. Procuring this compound enables proprietary SAR expansion that exploits the unique electronic and steric features of the branched fluoroalkoxy substituent. This scenario is based on the class-level evidence in Section 3, Evidence Item 3.

Application
Selection Property
Validation Focus
Neuroinflammation imaging probe development
TSPO binding affinity context
Receptor saturation at low mass dose; radioligand displacement assay validation
Benzodiazepine scaffold diversification in TSPO research
Chemotype comparator review
Scaffold-dependent ADME and brain-penetration profiling
In vitro TSPO binding and receptor occupancy studies
Nanomolar affinity for peripheral benzodiazepine receptor
Tissue-dependent binding pharmacology; [3H]-PK 11195 displacement protocol reproducibility
SAR expansion on 5-alkoxy benzodiazepinones
Branched fluoroalkoxy substituent electronic profile
Proprietary in vivo characterization; metabolic stability comparison with ethoxy analog
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